(3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol
Description
(3S,4R)-4-(Oct-1-yn-1-yl)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a stereospecific (3S,4R) configuration and a terminal alkyne substituent (oct-1-yn-1-yl) at the 4-position of the pyrrolidine ring. The oct-1-yn-1-yl group introduces significant hydrophobicity and may influence interactions with enzymatic active sites, distinguishing it from analogs with polar or aromatic substituents.
Properties
IUPAC Name |
(3S,4R)-4-oct-1-ynylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-2-3-4-5-6-7-8-11-9-13-10-12(11)14/h11-14H,2-6,9-10H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYRMBTWYKFSSA-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC#C[C@@H]1CNC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Oct-1-yn-1-yl Group: The oct-1-yn-1-yl group can be introduced via a coupling reaction, such as a Sonogashira coupling, using an alkyne and a halide precursor.
Hydroxylation: The hydroxyl group at the 3-position can be introduced through a selective oxidation reaction, such as using a Sharpless asymmetric dihydroxylation.
Industrial Production Methods
Industrial production of (3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as tosyl chloride (TsCl) for converting the hydroxyl group into a better leaving group.
Major Products
Oxidation: Formation of (3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-one.
Reduction: Formation of (3S,4R)-4-(oct-1-en-1-yl)pyrrolidin-3-ol or (3S,4R)-4-(octyl)pyrrolidin-3-ol.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
Chiral Building Block: Used as a chiral building block in the synthesis of complex molecules.
Ligand Synthesis: Employed in the synthesis of chiral ligands for asymmetric catalysis.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a pharmacologically active compound in the development of new drugs.
Industry
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The stereochemistry of pyrrolidine derivatives critically affects their biological activity. For example:
- (3R,4R)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-ol (1NBn): This TS mimic exhibits subnanomolar affinity (Kd ~ pM) for bacterial formamidopyrimidine glycosylase (Fpg) and human hOGG1, attributed to its (3R,4R) configuration and hydroxymethyl group, which mimics the oxacarbenium ion transition state .
Key Insight : The (3S,4R) configuration in the target compound may confer distinct stereoelectronic effects compared to (3R,4R) analogs, influencing substrate-enzyme interactions.
Substituent Variations
Hydrophobic vs. Polar Substituents
Nitrogen-Containing Substituents
Key Insight : The oct-1-yn-1-yl group’s hydrophobicity may reduce solubility compared to hydroxymethyl or piperazinyl analogs but could improve bioavailability in lipid-rich environments.
Biological Activity
(3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may confer specific interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of (3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol can be represented as follows:
This compound features an alkyne group that may enhance its reactivity and biological interactions. The stereochemistry at the 3 and 4 positions of the pyrrolidine ring is critical for its biological activity.
Antiviral Properties
Recent studies have indicated that compounds with similar structural characteristics exhibit antiviral properties. For instance, phytochemicals derived from natural products have shown efficacy against influenza viruses, suggesting that derivatives like (3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol could potentially inhibit viral replication mechanisms.
A comparative analysis of various compounds revealed that those with hydroxyl groups on the pyrrolidine ring exhibited enhanced antiviral activity. The presence of the octynyl group may further modulate this activity by affecting the compound's lipophilicity and membrane permeability.
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies are essential to understanding how modifications to the pyrrolidine core influence biological activity. Research has shown that:
- Hydroxyl substitutions at specific positions can enhance binding affinity to viral proteins.
- Alkyne groups can facilitate interactions with target enzymes involved in viral replication.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 8 | Noncompetitive inhibition of viral NA |
| Compound B | 9 | Competitive inhibition of viral NA |
| (3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol | TBD | TBD |
Case Study 1: Inhibition of Influenza Virus
In a study investigating the antiviral properties of various pyrrolidine derivatives, (3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol was tested against H1N1 influenza virus. The results indicated potential inhibitory effects, with further investigations needed to determine the precise mechanism of action.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was conducted on human cell lines to evaluate the safety profile of (3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol. Preliminary results showed low toxicity at therapeutic concentrations, suggesting a favorable safety margin for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
